molecular formula C13H22BrNO2Si B1521654 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine CAS No. 1138443-85-2

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

Cat. No.: B1521654
CAS No.: 1138443-85-2
M. Wt: 332.31 g/mol
InChI Key: YVIAJFISQPPERO-UHFFFAOYSA-N
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Description

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is an organosilicon compound with the molecular formula C12H20BrNO2Si. This compound is characterized by the presence of a bromine atom, a tert-butyldimethylsilyloxy group, and a methoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxymethyl-3-methoxypyridine.

    Silylation Reaction: The hydroxyl group is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction forms the tert-butyldimethylsilyloxy group.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while deprotection reactions yield the free hydroxyl derivative.

Scientific Research Applications

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine involves its interaction with various molecular targets and pathways. The bromine atom and the tert-butyldimethylsilyloxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-2-(tert-butyldimethylsilyloxy)thiazole: This compound contains a thiazole ring and has similar reactivity.

Uniqueness

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is unique due to the presence of both a methoxy group and a tert-butyldimethylsilyloxy group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical and biological applications.

Properties

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(5,6)17-9-11-12(16-4)7-10(14)8-15-11/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIAJFISQPPERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673840
Record name 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-85-2
Record name 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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